Pentanol
Overview
Description
Pentanol, also known as amyl alcohol, is an organic compound with the molecular formula C₅H₁₂O. It is a member of the alcohol family and is characterized by a hydroxyl (-OH) functional group. This compound exists in several isomeric forms, including n-pentanol, isothis compound, and neothis compound, each with unique properties and uses .
Mechanism of Action
1-Pentanol, also known as Pentanol or Pentan-1-ol, is an organic compound with the formula CH3(CH2)4OH . It is classified as a primary alcohol and is a colorless liquid with a distinctive aroma .
Target of Action
1-Pentanol is a linear alcohol and is primarily used as a solvent, a biological drying agent, and in the synthesis of some fragrance compounds .
Mode of Action
The hydroxyl group (OH) in 1-Pentanol is the active site of many reactions . It can form esters with various acids, which are often used in the fragrance industry due to their pleasant odors. For example, the ester formed from 1-Pentanol and butyric acid is pentyl butyrate, which has an apricot-like odor . The ester formed from 1-Pentanol and acetic acid is amyl acetate (also called pentyl acetate), which has a banana-like odor .
Biochemical Pathways
It can be produced from the fractional distillation of fusel oil . Research is underway to develop cost-effective methods of producing bio-pentanol with fermentation . The branched-chain amino acid pathways can be extended to produce abiotic longer chain keto acids and alcohols by engineering the chain elongation activity of 2-isopropylmalate synthase .
Pharmacokinetics
Its physical properties such as a density of 0811 g cm^−3, a melting point of −78 °C, and a boiling point of 137 to 139 °C, suggest that it would have low bioavailability if ingested or inhaled .
Result of Action
The primary result of 1-Pentanol’s action is the creation of esters when it reacts with various acids. These esters often have pleasant odors and are used in the fragrance industry . In addition, 1-Pentanol is a promising substitute for conventional gasoline and diesel fuels .
Action Environment
The action of 1-Pentanol can be influenced by environmental factors. For example, its flammability increases with higher temperatures, and it should be stored in a well-ventilated place . It is also important to use spark-proof tools and explosion-proof equipment when handling 1-Pentanol due to its flammability .
Biochemical Analysis
Biochemical Properties
The hydroxyl group (OH) in 1-Pentanol is the active site of many reactions . The ester formed from 1-pentanol and butyric acid is pentyl butyrate, which has an apricot-like odor . The ester formed from 1-pentanol and acetic acid is amyl acetate (also called pentyl acetate), which has a banana-like odor . It is a precursor to dipentyl zinc dithiophosphates, which are used in froth flotation .
Molecular Mechanism
It is known that the hydroxyl group in 1-Pentanol can participate in various chemical reactions, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Metabolic Pathways
1-Pentanol is involved in the leucine biosynthetic pathway, where it combines with acetyl coenzyme-A (acetyl-CoA) to produce KIC for 3-methyl-1-butanol production
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanol is primarily produced through the hydroformylation of butene, followed by hydrogenation of the resultant butyraldehyde. . The steps are as follows:
- Butene reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form butyraldehyde.
- The resultant butyraldehyde is then hydrogenated to produce n-pentanol.
Industrial Production Methods: this compound can also be prepared by fractional distillation of fusel oil, a byproduct of alcoholic fermentation . Additionally, research is underway to develop cost-effective methods of producing bio-pentanol through fermentation to reduce the use of fossil fuels .
Chemical Reactions Analysis
Types of Reactions: Pentanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pentanal and further to pentanoic acid.
Esterification: Reacts with carboxylic acids to form esters, such as pentyl butyrate and amyl acetate.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Typically involves carboxylic acids and acid catalysts like sulfuric acid.
Major Products:
Oxidation: Pentanal and pentanoic acid.
Esterification: Pentyl butyrate (apricot-like odor) and amyl acetate (banana-like odor).
Scientific Research Applications
Pentanol has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in chemical synthesis.
Biology: Acts as a biological drying agent.
Medicine: Utilized in the synthesis of certain pharmaceuticals.
Industry: Employed in the production of plasticizers, perfumes, and as a component in diesel fuel blends to reduce particulate emissions
Comparison with Similar Compounds
Pentanol is unique among its isomers due to its straight-chain structure. Similar compounds include:
Hexane: A hydrocarbon with similar molecular weight but lacks the hydroxyl group.
Pentylamine: Contains an amine group instead of a hydroxyl group.
Compared to other alcohols, this compound has a higher boiling point due to its larger molecular size and stronger intermolecular hydrogen bonding . Its isomers, such as isothis compound and neothis compound, have different structural arrangements, leading to variations in their physical and chemical properties .
Properties
IUPAC Name |
pentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O, Array | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-PENTANOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37411-22-6 (magnesium salt) | |
Record name | n-Pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071410 | |
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DSSTOX Substance ID |
DTXSID6021741 | |
Record name | 1-Pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021741 | |
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Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-pentanol appears as a colorless liquid with a mild to moderately strong odor. Less dense than water. Flash point 91 °F. Boiling point 280 °F. Vapors heavier than air. Moderately toxic by ingestion. Vapors may irritate skin and eyes. Used as a solvent and to make other chemicals., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid | |
Record name | N-PENTANOL | |
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Record name | 1-Pentanol | |
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Record name | 1-Pentanol | |
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Record name | 1-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Amyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
280 °F at 760 mmHg (NTP, 1992), 137.5 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 138 °C | |
Record name | N-PENTANOL | |
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Record name | N-PENTYL ALCOHOL | |
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Record name | 1-Pentanol | |
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Record name | 1-PENTANOL | |
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Flash Point |
91 °F (NTP, 1992), 38 °C, 91 °F (33 °C) (CLOSED CUP), 43 °C c.c. | |
Record name | N-PENTANOL | |
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Record name | 1-Pentanol | |
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Record name | N-PENTYL ALCOHOL | |
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Record name | 1-PENTANOL | |
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Solubility |
10 to 50 mg/mL at 63 °F (NTP, 1992), Miscible with alcohol, ether, Sol in acetone, MISCIBLE WITH MOST ORG SOLVENTS, In water, 22,000 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), miscible with alcohol | |
Record name | N-PENTANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/2467 | |
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Record name | N-PENTYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
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Record name | 1-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |
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Record name | 1-PENTANOL | |
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Record name | Amyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.818 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8146 @ 20 °C/4 °C, /Bulk density/ (wt/gal)= 6.9 lb at 20 °C., Relative density (water = 1): 0.8, 0.810-0.816 | |
Record name | N-PENTANOL | |
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Record name | Amyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3 | |
Record name | N-PENTANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/2467 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Vapor Pressure |
1 mmHg at 56.5 °F ; 2.8 mmHg at 68 °F (NTP, 1992), 2.2 [mmHg], 2.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |
Record name | N-PENTANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Pentanol | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
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Color/Form |
Colorless liquid | |
CAS No. |
71-41-0, 30899-19-5 | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Pentanol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=71-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | n-Pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9L931X26Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-PENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-110 °F (NTP, 1992), -79 °C, -78.9 °C | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-PENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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